3-Methylcyclopentadecane-1,5-dione
CAS No.: 21890-10-8
Cat. No.: VC16967528
Molecular Formula: C16H28O2
Molecular Weight: 252.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21890-10-8 |
|---|---|
| Molecular Formula | C16H28O2 |
| Molecular Weight | 252.39 g/mol |
| IUPAC Name | 3-methylcyclopentadecane-1,5-dione |
| Standard InChI | InChI=1S/C16H28O2/c1-14-12-15(17)10-8-6-4-2-3-5-7-9-11-16(18)13-14/h14H,2-13H2,1H3 |
| Standard InChI Key | FRTDAFYYAIXLRJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(=O)CCCCCCCCCCC(=O)C1 |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₈O₂ |
| Molecular Weight | 252.39 g/mol |
| Density | 0.904 g/cm³ |
| Boiling Point | 386.6°C at 760 mmHg |
| Flash Point | 145°C |
| Refractive Index | 1.444 |
| Vapor Pressure | 3.49 × 10⁻⁶ mmHg (25°C) |
Nomenclature and Isomerism
The IUPAC name 3-methylcyclopentadecane-1,5-dione reflects its macrocyclic nature and substituent positions. The compound exhibits stereoisomerism due to the methyl group’s spatial orientation, though industrial synthesis typically yields racemic mixtures .
Synthesis and Manufacturing
Oxidation of 14-Methylbicyclo[10.3.0]pentadecene
The most efficient synthesis route involves oxidizing 14-methylbicyclo[10.3.0]pentadecene (II) using hydrogen peroxide (H₂O₂) and formic acid (HCOOH) . This method achieves yields up to 77% under optimized conditions :
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Reaction Setup: A stoichiometric excess of H₂O₂ (≥1.1 mol per mol of substrate) in 90% formic acid.
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Temperature: 40°C for 3–9 hours.
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Workup: Quenching with aqueous sodium sulfite (Na₂SO₃), followed by extraction with dichloromethane or ethyl acetate.
This method surpasses alternatives like ozonolysis or NaIO₄/Bu₄NBr oxidation, which face scalability and toxicity challenges .
Table 2: Comparison of Synthesis Methods
| Method | Oxidizing Agent | Yield (%) | Scalability | Toxicity Concerns |
|---|---|---|---|---|
| H₂O₂/HCOOH | Hydrogen peroxide | 36–77 | High | Low |
| Ozonolysis | Ozone | <30 | Low | High |
| NaIO₄/Bu₄NBr | Sodium periodate | 40–50 | Moderate | Moderate |
Mechanistic Insights
The reaction proceeds via ene mechanism, where formic acid protonates the bicyclic olefin, facilitating electrophilic attack by H₂O₂-derived peracid intermediates. The resultant epoxide undergoes ring-opening and further oxidation to yield the diketone .
Physicochemical Properties
Thermal Stability and Volatility
With a boiling point of 386.6°C and vapor pressure of 3.49 × 10⁻⁶ mmHg at 25°C, the compound exhibits low volatility, making it suitable for high-temperature applications in fragrances . Its flash point of 145°C necessitates careful handling to prevent combustion.
Solubility and Reactivity
The diketone is sparingly soluble in water but miscible with organic solvents like ethyl acetate and dichloromethane . Its carbonyl groups participate in condensation and nucleophilic addition reactions, enabling derivatization into musk odorants like muscone.
Industrial Applications
Fragrance Industry
3-Methylcyclopentadecane-1,5-dione is a precursor to macrocyclic musks, notably muscone, which is prized for its warm, animalic scent. Its macrocyclic structure mimics natural musk compounds, offering enhanced stability compared to linear analogs.
Specialty Chemical Synthesis
The compound serves as a building block for:
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Pharmaceuticals: Macrocyclic drug candidates targeting ion channels.
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Materials Science: Cross-linking agents for polymers.
Comparative Analysis with Related Diketones
3-Methylcyclotetradecane-1,5-dione (C₁₅H₂₆O₂)
This analog features a 14-membered ring and lower molecular weight (238.37 g/mol) . The reduced ring size decreases thermal stability (boiling point: ~350°C) and alters olfactory characteristics .
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